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Benzene, 1,2-dimethyl-4-(1-phenylethyl)-

Cat. No.: B1204325
CAS No.: 6196-95-8
M. Wt: 210.31 g/mol
InChI Key: FLWSNJAEMMOZJG-UHFFFAOYSA-N
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Description

Overview of Aromatic Hydrocarbons with Alkyl and Arylalkyl Substituents

Aromatic hydrocarbons are cyclic compounds containing a system of delocalized pi electrons, which imparts significant stability. wikipedia.org Benzene (B151609) (C₆H₆) is the archetypal aromatic hydrocarbon. libretexts.org When one or more hydrogen atoms on the benzene ring are replaced by other groups, the resulting compounds are known as benzene derivatives. studysmarter.co.uk

This particular compound, Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, falls into the category of arenes, which are aromatic hydrocarbons bearing alkyl or arylalkyl substituents. libretexts.org Such molecules are characterized by one or more alkyl groups (like methyl, -CH₃) and/or arylalkyl groups (like phenylethyl, -CH(CH₃)C₆H₅) attached to the central benzene ring. acs.org The substituents influence the electron density of the aromatic ring and introduce steric factors, which in turn dictate the compound's reactivity and physical properties. The presence of both alkyl (dimethyl) and a larger arylalkyl (phenylethyl) group on the same benzene nucleus creates a complex chemical environment.

Significance of Phenylethylbenzene Derivatives in Organic Chemistry Research

Phenylethylbenzene derivatives are important intermediates in organic synthesis. Their structures, featuring two connected aromatic rings, form the backbone of many larger, more complex molecules. Research in this area often focuses on the synthesis of these compounds, which typically involves the alkylation of a benzene ring. nih.gov

The synthesis of these derivatives is a practical application of fundamental reaction mechanisms, such as electrophilic aromatic substitution. wikipedia.org They serve as model compounds for studying how different catalysts and reaction conditions can control which isomer of a substituted product is formed. acs.org Furthermore, phenylethylbenzene derivatives can be precursors to specialty chemicals, including certain dyes and pigments.

Historical Development and Academic Interest in Structurally Related Compounds

The academic foundation for synthesizing compounds like Benzene, 1,2-dimethyl-4-(1-phenylethyl)- was laid in 1877 by Charles Friedel and James Crafts. wikipedia.orgbyjus.com They discovered that a Lewis acid catalyst, such as aluminum chloride (AlCl₃), could promote the reaction between an alkyl halide and an aromatic ring to form a new carbon-carbon bond. byjus.comchemistryviews.org This reaction, now known as the Friedel-Crafts alkylation, became a cornerstone of synthetic organic chemistry. nih.gov

The reaction of an alkene, such as styrene (B11656), with an aromatic compound like o-xylene (B151617) in the presence of an acid catalyst is a common method for producing phenylethylbenzene structures. acs.orgresearchgate.net Early research focused on understanding the mechanism, including the formation of a carbocation electrophile that then attacks the electron-rich aromatic ring. byjus.com A significant challenge in Friedel-Crafts alkylation is controlling the position of the new substituent and preventing multiple alkylations, as the product is often more reactive than the starting material. libretexts.org Modern research continues to explore more efficient and selective catalysts, including solid acids like zeolites and sulfated zirconia, to overcome these limitations. acs.orgresearchgate.net

Research Findings and Compound Data

While detailed research literature specifically isolating and characterizing Benzene, 1,2-dimethyl-4-(1-phenylethyl)- is not abundant, its properties can be inferred from studies of closely related isomers and its general chemical class. The synthesis would typically proceed via a Friedel-Crafts reaction between o-xylene and styrene.

Spectroscopic data from a high-resolution mass spectrometry study has confirmed the molecular formula for an isomer, 1,2-Dimethyl-4-(1-phenylethyl)-benzene, to be C₁₆H₁₈, with a calculated exact mass of 210.14085. wiley-vch.de

Table 1: Physical and Chemical Properties of Benzene, 1,2-dimethyl-4-(1-phenylethyl)-

Property Value
CAS Number 6196-95-8 epa.govnih.gov
Molecular Formula C₁₆H₁₈
Molecular Weight 210.31 g/mol
Boiling Point 306.4 °C (at atmospheric pressure)
Melting Point -56 °C

| Density | ~0.961 - 0.982 g/cm³ |

Table 2: Spectroscopic Data for the Isomer 1,2-Dimethyl-4-(1-phenylethyl)-benzene

Type Data (Solvent: CDCl₃)
¹H NMR (400 MHz) δ = 1.54 (d, J=7.2 Hz, 3H), 2.12 (s, 6H), 4.02 (q, J=7.2 Hz, 1H), 6.9-7.2 (m, 8H) ppm wiley-vch.de
¹³C NMR (100.6 MHz) δ = 18.3, 18.8, 20.9, 43.2, 123.8, 124.8, 126.5, 127.3, 127.9, 128.6, 133.1, 135.4, 142.8, 145.6 ppm wiley-vch.de
Mass Spectrometry (70 eV) m/z (%): 210 (40) [M⁺], 195 (100) [M⁺ – CH₃] wiley-vch.de

| High-Resolution MS | Calculated for C₁₆H₁₈: 210.14085, Found: 210.14085 wiley-vch.de |

The ¹H NMR data clearly shows signals corresponding to the methyl protons of the phenylethyl group (doublet at 1.54 ppm), the two methyl groups on the benzene ring (singlet at 2.12 ppm), the methine proton (quartet at 4.02 ppm), and the aromatic protons (multiplet from 6.9-7.2 ppm). wiley-vch.de The mass spectrum confirms the molecular weight and shows a characteristic loss of a methyl group to give the base peak at m/z 195. wiley-vch.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18 B1204325 Benzene, 1,2-dimethyl-4-(1-phenylethyl)- CAS No. 6196-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethyl-4-(1-phenylethyl)benzene
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InChI

InChI=1S/C16H18/c1-12-9-10-16(11-13(12)2)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3
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InChI Key

FLWSNJAEMMOZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=C(C=C1)C(C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H18
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DSSTOX Substance ID

DTXSID8027616
Record name Benzene, 1,2-dimethyl-4-(1-phenylethyl)-
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Molecular Weight

210.31 g/mol
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Physical Description

Clear colorless liquid with an aromatic odor; [Dixie Chemical MSDS]
Record name Phenyl xylyl ethane
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Vapor Pressure

0.001 [mmHg]
Record name Phenyl xylyl ethane
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CAS No.

6196-95-8, 58465-67-1
Record name 1,2-Dimethyl-4-(1-phenylethyl)benzene
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Record name Phenyl-1-(3,4-dimethyl)phenylethane
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Record name 1,2-Dimethyl-4-(1-phenylethyl)benzene
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Record name Benzene, 1,2-dimethyl-4-(1-phenylethyl)-
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Record name Benzene, 1,2-dimethyl-4-(1-phenylethyl)-
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Record name 4-(1-phenylethyl)-o-xylene
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Record name 1-PHENYL-1-(3,4-XYLYL)ETHANE
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Synthetic Methodologies for Benzene, 1,2 Dimethyl 4 1 Phenylethyl and Its Analogues

Alkylation Reactions in the Construction of Arylalkylbenzenes

Alkylation reactions, particularly the Friedel-Crafts reaction, represent a cornerstone in synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings. These reactions are fundamental to the synthesis of a vast array of alkylated aromatic compounds, including the target molecule, Benzene (B151609), 1,2-dimethyl-4-(1-phenylethyl)-. The direct alkylation of o-xylene (B151617) with styrene (B11656) is a primary route for its production.

Friedel-Crafts Alkylation: Mechanistic Pathways and Catalysis

The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution reaction. mt.com Discovered by Charles Friedel and James Crafts in 1877, this method involves the alkylation of an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a catalyst. mt.comnih.gov The most common approach for synthesizing the title compound involves the reaction of o-xylene (the arene) with styrene (the alkylating agent precursor) catalyzed by a strong Lewis acid or a solid acid catalyst. youtube.comresearchgate.net

The mechanism proceeds through three principal steps:

Generation of the Electrophile : The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), interacts with the alkylating agent. mt.com When styrene is used, the Lewis acid protonates the alkene to generate a stable secondary benzylic carbocation, 1-phenylethyl cation. This carbocation is the reactive electrophile. youtube.com

Nucleophilic Attack : The electron-rich π-system of the o-xylene ring acts as a nucleophile, attacking the carbocation. youtube.com This attack forms a new carbon-carbon bond and results in a resonance-stabilized carbocation intermediate known as a cyclohexadienyl cation or an arenium ion. mt.com The aromaticity of the xylene ring is temporarily lost during this step. mt.com

Deprotonation and Catalyst Regeneration : A weak base, often [AlCl₄]⁻, removes a proton from the carbon atom bearing the new alkyl group. mt.com This step restores the aromaticity of the ring, yielding the final product, 1,2-dimethyl-4-(1-phenylethyl)benzene, and regenerates the Lewis acid catalyst along with producing HCl. mt.comyoutube.com

A variety of catalysts have been employed for this transformation, each with specific advantages concerning reactivity, selectivity, and environmental impact. Traditional Lewis acids remain widely used, but modern approaches favor more sustainable alternatives.

Table 1: Catalysts for Friedel-Crafts Alkylation of o-xylene and its Analogues
Catalyst TypeSpecific ExamplesKey Characteristics & FindingsReference
Traditional Lewis AcidsAlCl₃, FeCl₃Highly active and common catalysts for electrophilic aromatic substitution. Can lead to overalkylation and regioselectivity challenges. mt.comnih.govyoutube.com
Solid Acid CatalystsSulfated Zirconia, V₂O₅/ZrO₂, Zr-SBA-15Heterogeneous catalysts that are often more selective and environmentally benign. Zr-SBA-15 was found to be highly active and reusable for the alkylation of p-xylene. V₂O₅/ZrO₂ systems are effective and selective for the benzylation of o-xylene. uco.esnih.gov
Superacid CatalystsNafion-silica compositesCan be used for the alkylation of o-xylene with styrene, offering high catalytic activity. researchgate.net
Ionic Liquids (ILs)AlCl₃-based ILsServe as both solvent and catalyst. Studies on the alkylation of o-xylene with styrene in AlCl₃-ionic liquid systems show that superelectrophilic species like AlCl₂⁺ can significantly lower the reaction energy barrier compared to AlCl₃ alone. youtube.com
GraphiteGraphite (<20 micron particles)A greener alternative to aluminum chloride for the alkylation of xylene, eliminating the need for an aqueous work-up. beyondbenign.org

Regioselective Synthesis Strategies for Substituted Phenylethylbenzenes

A significant challenge in the Friedel-Crafts alkylation of substituted benzenes is controlling the position of the incoming alkyl group, a property known as regioselectivity. acs.org In the alkylation of o-xylene with styrene, the incoming 1-phenylethyl group can theoretically attach to two possible positions: position 4 (para to the C1-methyl group) or position 3 (ortho to the C1-methyl group). The formation of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- requires the reaction to be selective for the 4-position.

The directing effects of the two methyl groups on the o-xylene ring are crucial. Both methyl groups are activating and ortho-, para-directing.

The methyl group at C1 directs incoming electrophiles to positions 2 (blocked), 4, and 6.

The methyl group at C2 directs incoming electrophiles to positions 1 (blocked), 3, and 5.

The 4-position is sterically the most accessible and is electronically activated by the C1-methyl group. The 3-position is sterically hindered by being flanked by two methyl groups. Consequently, the 4-substituted isomer is generally the major product. However, reaction conditions and catalyst choice can influence the ratio of isomers. nih.gov Studies using heterogeneous catalysts like V₂O₅/ZrO₂ have shown that these systems can be considerably more selective than conventional homogeneous Lewis acids, producing the desired monoalkylated product with high yield. nih.gov Similarly, organophotocatalytic methods have been developed for the regioselective C-H alkylation of electron-rich arenes. nih.gov

Stereochemical Control in Alkylation Reactions

The target molecule, Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, possesses a stereogenic center at the carbon atom connecting the two aromatic rings. Therefore, it exists as a pair of enantiomers. Standard Friedel-Crafts alkylation typically produces a racemic mixture (an equal amount of both enantiomers). The synthesis of a single enantiomer (asymmetric synthesis) requires the use of chiral catalysts or auxiliaries.

The development of catalytic asymmetric Friedel-Crafts (AFC) reactions is a significant area of modern organic synthesis. youtube.comnih.gov While AFC reactions are well-established for highly activated arenes like indoles and pyrroles, their application to less activated simple arenes like xylene is more challenging. youtube.com

Recent advancements have demonstrated viable strategies:

Cobalt-Catalyzed Asymmetric Alkylation : An intermolecular cobalt(II)-catalyzed asymmetric alkylation of styrenes with electron-rich arenes has been developed. nih.gov This method provides access to enantioenriched alkylarenes with high enantioselectivity and represents a new strategy for asymmetric Friedel-Crafts type alkylations. nih.gov

Chiral Brønsted Acid Catalysis : Strong and confined Brønsted acid organocatalysts have been used for the asymmetric Friedel-Crafts reaction of simple alkylbenzene arenes to produce enantioenriched products with excellent enantiomeric and regiomeric ratios. youtube.com

Chiral Diruthenium Catalysts : While demonstrated for propargyl alcohols, the development of chiral thiolate-bridged diruthenium complexes has paved the way for catalytic enantioselective Friedel-Crafts alkylations, which could be a starting point for developing catalysts for other electrophiles like styrenes. nih.gov

These methods offer pathways to control the stereochemistry, yielding optically active phenylethylbenzene derivatives.

Grignard-Type Reactions in Carbon-Carbon Bond Formation for Arylalkyl Structures

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, most commonly a carbonyl compound like an aldehyde or ketone. While direct alkylation is more common for the title compound, a multi-step synthesis using a Grignard-type reaction is conceptually feasible for constructing the carbon skeleton of arylalkyl structures.

A plausible, though indirect, synthetic route to Benzene, 1,2-dimethyl-4-(1-phenylethyl)- could involve the following steps:

Formation of a Tertiary Alcohol : The reaction would start with a ketone, 3',4'-dimethylacetophenone. This ketone can be reacted with phenylmagnesium bromide, a Grignard reagent prepared from bromobenzene (B47551) and magnesium metal. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the ketone.

Protonation : An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2-(3,4-dimethylphenyl)-1-phenyl-propan-2-ol.

Dehydration and Reduction : The tertiary alcohol can then be dehydrated using an acid catalyst to form the corresponding alkene. Subsequent catalytic hydrogenation of the double bond would yield the final saturated product, Benzene, 1,2-dimethyl-4-(1-phenylethyl)-.

Table 2: Plausible Grignard-Based Synthesis Pathway
StepReactant 1Reactant 2Intermediate/ProductReaction Type
13',4'-DimethylacetophenonePhenylmagnesium BromideMagnesium alkoxide saltGrignard Addition
2Magnesium alkoxide saltH₃O⁺ (Acidic Workup)2-(3,4-dimethylphenyl)-1-phenyl-propan-2-olProtonation
32-(3,4-dimethylphenyl)-1-phenyl-propan-2-olAcid Catalyst (e.g., H₂SO₄)1,2-dimethyl-4-(1-phenylprop-1-en-2-yl)benzeneDehydration
41,2-dimethyl-4-(1-phenylprop-1-en-2-yl)benzeneH₂ / Catalyst (e.g., Pd/C)Benzene, 1,2-dimethyl-4-(1-phenylethyl)-Catalytic Hydrogenation

This pathway highlights the versatility of Grignard reagents in constructing complex carbon frameworks, although it is less atom-economical than direct alkylation for this specific target.

Emerging Synthetic Approaches for Dialkylphenylethylbenzenes

Research into the synthesis of alkylated aromatics continues to evolve, driven by the need for more efficient, selective, and environmentally sustainable methods. nih.gov Several emerging approaches are applicable to the synthesis of dialkylphenylethylbenzenes.

Use of Alternative Electrophiles : Instead of toxic alkyl halides, modern Friedel-Crafts reactions increasingly use alcohols and alkenes (like styrene) as alkylating agents. nih.govnih.gov This shift reduces the generation of corrosive byproducts.

Advanced Catalytic Systems : There is a significant move away from stoichiometric amounts of traditional Lewis acids towards catalytic systems. This includes the use of robust, recyclable solid acid catalysts like zeolites and metal-doped mesoporous materials (e.g., Zr-SBA-15), which minimize waste and simplify product purification. uco.es Ionic liquids are also being explored as dual catalyst-solvent systems that can enhance reactivity and be recycled. youtube.com

Catalytic Asymmetric Synthesis : As discussed in section 2.1.3, the development of catalytic enantioselective Friedel-Crafts alkylations is a major frontier. nih.gov The use of chiral cobalt, ruthenium, or Brønsted acid catalysts to control stereochemistry is a key emerging strategy for producing valuable, enantiomerically pure compounds. youtube.comnih.gov

Photocatalysis : Organophotocatalysis has emerged as a metal-free method for the regioselective C-H alkylation of electron-rich arenes using both activated and unactivated alkenes. nih.gov These reactions often proceed under mild conditions and offer new pathways for C-C bond formation.

Intramolecular Cyclization : For creating related cyclic structures, intramolecular Friedel-Crafts alkylation of random copolymers of styrene and diene derivatives can produce high-performance thermoplastics with tetrahydronaphthyl bicyclic structures. researchgate.net This demonstrates the power of the reaction in polymer modification.

These evolving methodologies promise to provide more direct, selective, and sustainable routes to complex aromatic structures like Benzene, 1,2-dimethyl-4-(1-phenylethyl)-.

Reactivity and Advanced Reaction Mechanisms of Benzene, 1,2 Dimethyl 4 1 Phenylethyl

Electrophilic Aromatic Substitution Reactions: Position Selectivity and Kinetics

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of Benzene (B151609), 1,2-dimethyl-4-(1-phenylethyl)- in these reactions is significantly influenced by its substituents. msu.edu Alkyl groups are known to be activating and ortho, para-directing due to their electron-donating inductive and hyperconjugation effects. libretexts.org In the case of Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, the benzene ring is activated towards electrophilic attack compared to unsubstituted benzene.

The directing effects of the three alkyl substituents—two methyl groups at positions 1 and 2, and a 1-phenylethyl group at position 4—cumulatively influence the position of substitution for an incoming electrophile. The vacant positions on the ring are 3, 5, and 6. The directing power of the substituents can be predicted by considering their individual effects. The two adjacent methyl groups and the 1-phenylethyl group all activate the ring and direct incoming electrophiles to the positions ortho and para to themselves.

Due to the combined directing effects and steric hindrance, electrophilic attack is most likely to occur at position 5, which is para to the methyl group at position 2 and ortho to the 1-phenylethyl group at position 4, while also being sterically accessible. Attack at position 3 is sterically hindered by the adjacent methyl and 1-phenylethyl groups. Position 6 is ortho to the methyl group at position 1.

The relative rates of nitration for some alkylbenzenes compared to benzene are presented in the table below, illustrating the activating nature of alkyl groups.

CompoundRelative Rate of Nitration (Benzene = 1)
Toluene (B28343)25
Ethylbenzene (B125841)16
Isopropylbenzene14
tert-Butylbenzene15.7 libretexts.org

This table demonstrates the general trend of alkylbenzene reactivity in electrophilic aromatic substitution. The specific rate for Benzene, 1,2-dimethyl-4-(1-phenylethyl)- is not available but is expected to be high due to multiple activating groups.

Oxidative Transformation Pathways of Substituted Aromatic Rings

The alkyl side chains of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- are susceptible to oxidation, particularly at the benzylic positions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize alkyl chains attached to a benzene ring to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. openstax.orglibretexts.org For Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, this would lead to the oxidation of the methyl groups and the 1-phenylethyl group. The ultimate product of exhaustive oxidation would likely be a polycarboxylic acid.

The mechanism of side-chain oxidation is complex and is believed to proceed through the formation of benzylic radicals. openstax.org The presence of the aromatic ring stabilizes these radical intermediates, facilitating the oxidation process.

In the context of atmospheric chemistry, alkylbenzenes can be oxidized by hydroxyl radicals (HO•). This process can involve hydrogen abstraction from the alkyl groups or addition of the radical to the aromatic ring, leading to the formation of a variety of oxygenated products and potentially ring-cleavage. nih.govresearchgate.net For large alkylbenzenes, oxidation can be initiated by H-abstraction from the alkyl chain, with the reactivity being influenced by the length and structure of the chain.

Radical Reactions and Their Role in Chemical Transformations

The benzylic positions of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- are particularly susceptible to radical reactions, such as halogenation. rushim.ru The stability of the resulting benzylic radicals is a key factor in determining the selectivity of these reactions. The compound has benzylic hydrogens on both methyl groups and on the 1-phenylethyl group.

Radical bromination, often using N-bromosuccinimide (NBS) with a radical initiator, is highly selective for the benzylic position. umn.educhemistrysteps.com This is because the formation of the resonance-stabilized benzylic radical is the rate-determining step. Bromination is significantly more selective than chlorination. masterorganicchemistry.com In the case of Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, radical bromination would be expected to occur preferentially at the benzylic carbon of the 1-phenylethyl group, as this would lead to a more substituted and thus more stable tertiary benzylic radical compared to the primary benzylic radicals that would form from the methyl groups.

The general mechanism for radical bromination involves three main stages: initiation, propagation, and termination. rushim.ru

Initiation: Generation of a bromine radical from the initiator.

Propagation: The bromine radical abstracts a benzylic hydrogen to form a stable benzylic radical and HBr. This benzylic radical then reacts with Br2 (or NBS) to form the benzylic bromide and a new bromine radical.

Termination: Combination of radicals to end the chain reaction.

Quantitative Structure-Reactivity Relationships in Alkyl-Substituted Benzene Systems

Quantitative Structure-Reactivity Relationship (QSPR) models are used to correlate the chemical structure of compounds with their reactivity. nih.gov For electrophilic aromatic substitution in alkyl-substituted benzenes, QSPR models can predict reactivity based on various molecular descriptors. These descriptors can include electronic parameters (like Hammett constants or calculated atomic charges) and steric parameters.

Recent studies have utilized computational methods to develop sophisticated QSPR models. nih.gov For instance, Hirshfeld charges on the carbon atoms of the aromatic ring have been shown to correlate well with the barrier heights for electrophilic substitution reactions, providing a theoretical basis for predicting regioselectivity. nih.gov

While a specific QSPR model for Benzene, 1,2-dimethyl-4-(1-phenylethyl)- is not available, general principles can be applied. The electron-donating nature of the alkyl groups increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. The position of substitution is determined by the site with the highest electron density, which is influenced by the combined electronic effects of the substituents.

Analysis of Maximum Incremental Reactivity (MIR) in Related Aromatic Compounds

Maximum Incremental Reactivity (MIR) is a scale used to quantify the ozone-forming potential of volatile organic compounds (VOCs) in the atmosphere. ca.govucr.edu The MIR value is calculated based on the atmospheric reaction rate of a compound and the ozone-forming potential of its reaction products.

Specific MIR data for Benzene, 1,2-dimethyl-4-(1-phenylethyl)- (C16H18) is not explicitly listed in available databases. However, we can estimate its potential reactivity by examining the MIR values of structurally related aromatic hydrocarbons. Generally, for aromatic hydrocarbons, the MIR value is influenced by the number and type of alkyl substituents.

The table below presents MIR values for some aromatic hydrocarbons.

CompoundMolecular FormulaMIR Value (g O3/g VOC)
BenzeneC6H60.72 ca.gov
TolueneC7H84.00 ca.gov
EthylbenzeneC8H103.04 ca.gov
o-Xylene (B151617)C8H107.64 ca.gov
m-XyleneC8H109.75 ca.gov
p-XyleneC8H105.84 ca.gov
Unspeciated C10 Aromatics-7.07 ca.gov
C11 Monosubstituted Benzenes-2.12 ca.gov
C12 Aromatic Mixtures (Polysubstituted)--

This table provides context for the expected MIR value of Benzene, 1,2-dimethyl-4-(1-phenylethyl)-. Given its high degree of alkyl substitution, it is likely to have a significant MIR value, contributing to ozone formation in the atmosphere.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Aromatic Systems

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For complex aromatic systems like Benzene (B151609), 1,2-dimethyl-4-(1-phenylethyl)-, both ¹H and ¹³C NMR provide critical data on the electronic environment and connectivity of atoms.

The ¹H NMR spectrum provides detailed information about the number and types of hydrogen atoms in a molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- displays distinct signals corresponding to its different proton environments. wiley-vch.de

A multiplet observed in the aromatic region between δ 6.9 and 7.2 ppm integrates to eight protons. wiley-vch.de This signal cluster arises from the protons on both the monosubstituted phenyl ring and the trisubstituted dimethylphenyl ring. The methine (CH) proton of the ethyl bridge appears as a quartet at δ 4.02 ppm, with its splitting pattern resulting from coupling to the adjacent methyl group protons. wiley-vch.de The methyl group of the phenylethyl moiety is observed as a doublet at δ 1.54 ppm. wiley-vch.de A key feature is a singlet at δ 2.12 ppm, which integrates to six protons, corresponding to the two methyl groups attached to the o-xylene (B151617) portion of the molecule. wiley-vch.de These methyl protons are chemically equivalent and show no significant coupling to nearby protons.

¹H NMR Data for Benzene, 1,2-dimethyl-4-(1-phenylethyl)- in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
6.9-7.2 Multiplet (m) - 8H Aromatic protons (C₆H₅ and C₆H₃)
4.02 Quartet (q) 7.2 1H Methine proton (-CH CH₃)
2.12 Singlet (s) - 6H Two ortho-methyl groups (Ar-CH₃ )
1.54 Doublet (d) 7.2 3H Ethyl bridge methyl proton (-CHCH₃ )

Data sourced from Wiley-VCH. wiley-vch.de

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Due to the molecule's asymmetry, all 16 carbon atoms are expected to be non-equivalent, although some aromatic signals may overlap. The spectrum for Benzene, 1,2-dimethyl-4-(1-phenylethyl)- shows a total of 14 resolved signals. wiley-vch.de

The aliphatic carbons appear in the upfield region of the spectrum. Signals at δ 18.3, 18.8, and 20.9 ppm are assigned to the three methyl carbons, while the signal at δ 43.2 ppm corresponds to the methine carbon of the ethyl bridge. wiley-vch.de The remaining signals, found between δ 123.8 and 145.6 ppm, belong to the twelve aromatic carbons. wiley-vch.de The chemical shifts in this region are influenced by the substitution pattern on the rings. Generally, carbons in an aromatic ring appear in the δ 100-150 ppm range. pdx.edu The signals at the lower end of this range (e.g., 123.8, 124.8, 126.5 ppm) are typical for aromatic CH carbons, while the downfield signals (e.g., 133.1, 135.4, 142.8, 145.6 ppm) are characteristic of the substituted, or quaternary, aromatic carbons. wiley-vch.dedocbrown.info

¹³C NMR Data for Benzene, 1,2-dimethyl-4-(1-phenylethyl)- in CDCl₃

Chemical Shift (δ) ppm Assignment Category
18.3, 18.8, 20.9 Aliphatic (CH₃)
43.2 Aliphatic (CH)
123.8, 124.8, 126.5, 127.3, 127.9, 128.6 Aromatic (CH)
133.1, 135.4, 142.8, 145.6 Aromatic (Quaternary C)

Data sourced from Wiley-VCH. wiley-vch.de

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement of the molecular ion. For Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, the experimentally determined mass was 210.14085, which is in excellent agreement with the calculated mass for the molecular formula C₁₆H₁₈. wiley-vch.de This confirms the elemental composition of the molecule.

Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner. The mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 210, with a relative intensity of 40%. wiley-vch.de The most intense peak, known as the base peak, appears at m/z 195. wiley-vch.de This corresponds to the loss of a methyl group (CH₃•, 15 Da) from the molecular ion. This fragmentation is characteristic of compounds with an ethyl substituent on an aromatic ring, as it leads to the formation of a highly stable benzylic carbocation. This fragment [M-CH₃]⁺ is often further stabilized by rearrangement into a tropylium (B1234903) ion. youtube.com

Mass Spectrometry Data for Benzene, 1,2-dimethyl-4-(1-phenylethyl)-

m/z Relative Intensity (%) Assignment
210 40 [M]⁺, Molecular Ion
195 100 [M-CH₃]⁺, Base Peak

Data sourced from Wiley-VCH. wiley-vch.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- displays characteristic absorption bands that confirm its structure. The spectrum shows absorptions at 1494 cm⁻¹ and 1451 cm⁻¹. wiley-vch.de These bands are typical for C=C stretching vibrations within an aromatic ring. docbrown.info A strong band at 699 cm⁻¹ is indicative of the C-H out-of-plane bending for a monosubstituted benzene ring (the phenyl group). wiley-vch.delibretexts.org Although not explicitly reported in the specific data, the spectrum would also be expected to show C-H stretching vibrations for the aromatic protons (a weak band around 3030 cm⁻¹) and for the aliphatic methyl and methine groups (stronger bands in the 2850-2975 cm⁻¹ region). docbrown.infolibretexts.org The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the molecule as a whole. docbrown.info

Key IR Absorption Bands for Benzene, 1,2-dimethyl-4-(1-phenylethyl)-

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3030 (Expected) C-H Stretch Aromatic
2850-2975 (Expected) C-H Stretch Aliphatic (CH, CH₃)
1494, 1451 C=C Stretch Aromatic Ring
699 C-H Out-of-Plane Bend Monosubstituted Phenyl Ring

Specific data sourced from Wiley-VCH wiley-vch.de; expected values from general spectroscopic principles. docbrown.infolibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Aromatic Compound Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated and aromatic systems. Aromatic compounds like Benzene, 1,2-dimethyl-4-(1-phenylethyl)- are expected to absorb UV light due to the presence of two benzene rings.

Benzene itself typically shows a strong absorption (the E2-band) around 204 nm and a weaker, fine-structured absorption (the B-band) around 254 nm. The presence of alkyl substituents on a benzene ring generally causes a bathochromic shift (a shift to longer wavelengths). uomustansiriyah.edu.iq Therefore, this compound, with its multiple alkyl substituents, is expected to exhibit absorption maxima at slightly longer wavelengths than unsubstituted benzene. The two isolated chromophores (the monosubstituted phenyl group and the 1,2,4-trisubstituted phenyl group) would contribute to a complex absorption profile in the 250-280 nm region.

Expected UV-Vis Absorption Characteristics for Benzene, 1,2-dimethyl-4-(1-phenylethyl)-

Absorption Band Approximate λₘₐₓ (nm) Transition Type
E-Band >204 π → π*
B-Band >254 π → π*

Values are estimated based on general principles for substituted aromatic compounds. uomustansiriyah.edu.iq

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas chromatography is an essential technique for separating volatile and semi-volatile compounds and is widely used for purity assessment and quantitative analysis of aromatic hydrocarbons. perlan.com.plyzimgs.com

To analyze Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, a gas chromatograph equipped with a Flame Ionization Detector (FID) would be highly effective due to the detector's high sensitivity to hydrocarbons. A common column choice would be a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase, such as one coated with 5% phenyl methylpolysiloxane (e.g., HP-5 or equivalent), which separates compounds based on their boiling points and interaction with the phase. wiley-vch.deantpedia.com

In this method, a sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through the column. The compound's retention time—the time it takes to travel from the injector to the detector—is a characteristic identifier. For a pure sample, the resulting chromatogram would show a single, sharp peak. The presence of other peaks would indicate impurities. The purity can be calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks. For precise quantitative analysis, an internal standard would be added to the sample to calibrate the instrument's response. yzimgs.com

High-Performance Liquid Chromatography (HPLC) for Separation Science

The chromatographic behavior of "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" is predominantly governed by its hydrophobic character. In reversed-phase HPLC, the retention of the compound is directly related to the proportion of the organic modifier in the mobile phase, typically acetonitrile (B52724) or methanol (B129727) mixed with water. An increase in the organic solvent concentration reduces the polarity of the mobile phase, leading to a decrease in retention time.

A common stationary phase employed for the analysis of this and similar alkylbenzenes is octadecyl-bonded silica (C18). The long alkyl chains of the C18 phase provide a highly hydrophobic surface that interacts effectively with the aromatic and aliphatic moieties of "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-", resulting in excellent retention and separation from more polar components.

Detailed Research Findings

Research into the HPLC analysis of "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" has demonstrated the utility of reversed-phase methods. One specific application utilizes a Newcrom R1 column, which is a specialized reversed-phase column, with a mobile phase consisting of acetonitrile, water, and an acid modifier such as phosphoric acid. sielc.com For applications requiring mass spectrometric detection (HPLC-MS), formic acid is often substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.com

The versatility of HPLC allows for its use in various analytical contexts, including the isolation of impurities during preparative separations and for pharmacokinetic studies to track the compound's presence and concentration in biological matrices. The separation of positional isomers of substituted benzenes can be achieved on reversed-phase columns, highlighting the resolving power of the technique.

While specific, publicly available chromatograms and detailed validation data for "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" are limited, the general principles of reversed-phase HPLC for aromatic hydrocarbons are well-established. The following tables provide illustrative examples of typical HPLC conditions and expected performance parameters based on the analysis of similar aromatic compounds.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Alkylbenzenes

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Note: These are representative conditions and may require optimization for the specific analysis of Benzene, 1,2-dimethyl-4-(1-phenylethyl)-.

Table 2: Representative Method Validation Data for HPLC Analysis of Aromatic Hydrocarbons

Validation ParameterTypical Result
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range
Note: These values are indicative of a well-validated HPLC method for similar analytes and serve as a benchmark.

Computational and Theoretical Chemistry Studies of Benzene, 1,2 Dimethyl 4 1 Phenylethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Benzene (B151609), 1,2-dimethyl-4-(1-phenylethyl)-, DFT calculations can provide deep insights into its electronic properties and reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.

Detailed research findings from DFT studies on similar substituted aromatic hydrocarbons reveal trends in how substituents affect the electronic properties of the benzene ring. For instance, alkyl groups are known to be weakly electron-donating, which can influence the reactivity of the aromatic system towards electrophilic substitution.

Key predicted electronic properties from hypothetical DFT calculations would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, the electron-rich aromatic rings would be expected to be regions of negative potential.

Reactivity Indices: Conceptual DFT provides a set of reactivity indices such as electrophilicity, nucleophilicity, and Fukui functions. These indices can be used to quantify and predict the molecule's reactivity in various chemical reactions. For example, the electrophilicity index can classify the molecule's ability to act as an electrophile.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Benzene, 1,2-dimethyl-4-(1-phenylethyl)-

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability
LUMO Energy~ -0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 6.0 eVRelates to chemical stability and reactivity
Dipole Moment~ 0.3 - 0.6 DIndicates polarity of the molecule

Molecular Mechanics and Molecular Dynamics Simulations of Aromatic Hydrocarbons

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods that use classical physics to model the behavior of molecules. These techniques are particularly useful for studying the conformational dynamics and intermolecular interactions of large molecules like Benzene, 1,2-dimethyl-4-(1-phenylethyl)- over time.

In the absence of specific MD studies on this compound, we can draw parallels from simulations of other aromatic hydrocarbons. For instance, MD simulations of benzene, toluene (B28343), and xylene in various solvents have provided detailed information about their thermodynamic, structural, and dynamic properties. These studies have shown how the number and position of methyl groups on a benzene ring influence intermolecular interactions.

A typical MD simulation of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- would involve:

Force Field Selection: Choosing an appropriate force field (e.g., OPLS-AA, CHARMM) that accurately describes the potential energy of the system.

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic experimental conditions.

Simulation: Running the simulation for a sufficient length of time to observe the desired molecular motions and interactions.

From such a simulation, one could extract information about conformational changes, diffusion coefficients, and the structure of the surrounding solvent.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of 13C NMR chemical shifts, for example, can be achieved through a combination of molecular mechanics for conformational searching and DFT (specifically, the GIAO method) for calculating the magnetic shielding tensors. rsc.org The accuracy of these predictions is often high enough to distinguish between different isomers and conformers.

Table 2: Predicted Spectroscopic Data for Benzene, 1,2-dimethyl-4-(1-phenylethyl)-

SpectrumPredicted Chemical Shifts / FrequenciesMethod of Prediction
1H NMRAromatic protons: ~7.0-7.3 ppm; Methyl protons: ~2.2 ppm; Methine proton: ~4.1 ppm; Ethyl methyl protons: ~1.6 ppmDFT (GIAO)
13C NMRAromatic carbons: ~125-145 ppm; Methyl carbons: ~19-21 ppm; Methine carbon: ~45 ppm; Ethyl methyl carbon: ~22 ppmDFT (GIAO)
IRC-H stretching (aromatic): ~3000-3100 cm-1; C-H stretching (aliphatic): ~2850-3000 cm-1; C=C stretching (aromatic): ~1450-1600 cm-1DFT frequency calculations

Investigation of Intermolecular Interactions in Aromatic Systems

The non-covalent interactions between aromatic molecules, such as π-π stacking and van der Waals forces, are fundamental to many chemical and biological processes. Computational chemistry provides tools to quantify these weak interactions.

For Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, intermolecular interactions would be dominated by the dispersion forces between the aromatic rings. Studies on benzene dimers and other substituted aromatic systems have shown that both T-shaped (edge-to-face) and parallel-displaced (face-to-face) conformations are energetically favorable. The presence of substituents on the aromatic rings can influence the preferred geometry and the strength of the interaction.

High-level quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)), are often required for an accurate description of these dispersion-dominated interactions. While computationally expensive, these methods provide benchmark data for developing more efficient computational models.

Stereoisomerism and Enantiomeric Studies via Computational Approaches

Benzene, 1,2-dimethyl-4-(1-phenylethyl)- is a chiral molecule due to the presence of a stereocenter at the carbon atom connecting the phenyl and dimethylphenyl groups. This means it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms).

Computational methods can be used to study the properties of these enantiomers. For instance, the absolute configuration of a chiral molecule can be predicted by comparing the calculated optical rotation or circular dichroism (CD) spectra with experimental data. These calculations are typically performed using time-dependent DFT (TD-DFT).

Furthermore, computational docking studies could be employed to investigate how the different enantiomers interact with a chiral environment, such as a biological receptor or a chiral catalyst. This is of great importance in fields like pharmacology and asymmetric catalysis, where the biological activity or catalytic efficiency can be highly dependent on the stereochemistry of the molecule. While no specific studies on this molecule are available, the methodologies are well-established for other chiral aromatic compounds.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Building Blocks in the Synthesis of Complex Organic Molecules

"Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" serves as a fundamental building block in the synthesis of more intricate organic structures. Its classification as an alkylbenzene, a class of compounds that are important intermediates in the chemical industry, underscores its utility. The compound's structure, which includes two aromatic rings connected by an ethyl linkage and further substituted with methyl groups, offers several reactive sites for functionalization.

In organic chemistry research, this compound is a valuable model for studying the effects of multiple substitution patterns on aromatic rings. These studies provide insights into steric hindrance, electronic effects, and conformational preferences that are critical for designing and synthesizing complex molecules. For instance, the phenylethyl group can be modified, or the dimethylated benzene (B151609) ring can undergo further electrophilic substitution, leading to a wide array of derivatives.

The compound acts as a precursor in the production of specialty chemicals, such as certain dyes and pigments. Its role as an intermediate allows for the construction of larger, more functionalized molecules that have applications in various industrial and consumer products. Synthetic strategies may involve reactions targeting the aromatic rings or the aliphatic ethyl bridge, allowing chemists to build molecular complexity in a controlled manner. The synthesis of related complex organic molecules often involves multi-step processes, including the formation of polyene chains and the attachment of phenyl and dimethyl groups, which can be characterized using methods like NMR, IR, and UV-Vis spectroscopy, as well as mass spectrometry. ontosight.ai

Incorporation into Novel Polymeric Architectures and Materials

The structural characteristics of "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" make it a candidate for incorporation into novel polymeric architectures. Aromatic hydrocarbons are key components in many high-performance polymers, imparting thermal stability, mechanical strength, and specific electronic properties. While direct polymerization of this specific molecule may not be widely documented, its derivatives can be functionalized to act as monomers.

For example, the introduction of polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, onto the aromatic rings would allow it to be used in addition or condensation polymerization reactions. The synthesis of polymers from similar aromatic monomers, such as divinylbenzene, is a well-established method for creating crosslinked and porous polymer networks. mdpi.com These polymers can have high specific surface areas, making them useful in separation science and catalysis. mdpi.com

Poly(phenylene methylene) (PPM) is an example of a polymer derived from simple aromatic precursors that exhibits useful properties like fluorescence and activity as an anticorrosion coating. mdpi.com The synthesis of such polymers can be achieved by polymerizing benzyl (B1604629) chloride or benzyl alcohol with Lewis acid catalysts. mdpi.com By analogy, functionalized derivatives of "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" could be used to create new PPM-based materials with tailored properties.

Table 1: Potential Polymer Types Incorporating Phenylethylbenzene Scaffolds

Polymer TypeMonomer FunctionalizationPotential PropertiesRepresentative Synthesis Method
PolystyrenicsIntroduction of a vinyl groupHigh thermal stability, tunable refractive indexFree-radical polymerization
Polyesters/PolyamidesIntroduction of carboxyl or amine groupsHigh performance, good mechanical strengthCondensation polymerization
Crosslinked NetworksUse as a divinyl functionalized monomerHigh surface area, chemical resistanceSuspension polymerization mdpi.com
Conjugated PolymersIntroduction of ethynyl (B1212043) groupsOptoelectronic activity, conductivityStille or Sonogashira coupling reactions

Research into Optoelectronic Materials Based on Phenylethylbenzene Scaffolds

The phenylethylbenzene scaffold is a subject of research for the development of novel optoelectronic materials. Materials with conjugated systems of delocalized electrons often exhibit interesting optical and electrical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ontosight.ai

The presence of two phenyl groups in "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" provides a basis for creating extended π-conjugated systems. By introducing suitable functional groups or by creating derivatives with alternating single and double bonds, it is possible to tune the electronic bandgap and charge transport properties. rsc.org For instance, the synthesis of 1,2-Dimethyl-4,5-bis(phenylethynyl)benzene, a related compound, results in a molecule where all three benzene rings are nearly coplanar, which is a desirable feature for efficient charge transport in optoelectronic devices. researchgate.net

Research into phenothiazine (B1677639) (PTZ)-based materials, which are also built around aromatic structures, has shown that molecular engineering can lead to derivatives with tailored properties like low bandgaps, tunable energy levels, and reversible redox behavior. rsc.org These principles can be applied to phenylethylbenzene-based scaffolds to develop new materials for solar cells, light-emitting diodes, and batteries. rsc.org

Table 2: Potential Optoelectronic Properties of Materials Based on Phenylethylbenzene Scaffolds

PropertyInfluencing Structural FeaturePotential Application
Photoluminescence Extended π-conjugation, substituent effectsOrganic Light-Emitting Diodes (OLEDs) ontosight.ai
Charge Carrier Mobility Planarity of the molecular structure, intermolecular packingOrganic Field-Effect Transistors (OFETs) ontosight.ai
Light Absorption Spectrum Nature of donor-acceptor groups attached to the scaffoldOrganic Photovoltaics (OPVs) ontosight.ai
Electrochemical Stability Reversible redox properties of the aromatic coreRechargeable Batteries rsc.org

Ligand Design and Coordination Chemistry with Aromatic Hydrocarbon Derivatives

Aromatic hydrocarbons and their derivatives play a crucial role in ligand design and coordination chemistry. The π-electron clouds of the benzene rings can engage in π-π stacking interactions and can coordinate to metal centers. The compound "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" can serve as a ligand itself or as a scaffold for the synthesis of more complex ligands.

The field of coordination chemistry often utilizes aromatic moieties to create ligands that can stabilize various oxidation states of metal ions or to construct metal-organic frameworks (MOFs) with specific catalytic or gas-sorption properties. The design of such ligands can be guided by computational methods. For example, molecular dynamics simulations using benzene as a probe molecule have been successful in identifying novel binding sites on proteins for ligand design. nih.gov This approach highlights the importance of the benzene moiety in molecular recognition and can be extended to the design of ligands based on the phenylethylbenzene structure for various applications, including catalysis and medicinal chemistry.

Furthermore, the synthesis of molecules containing aromatic systems linked to heterocyclic motifs like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) has been shown to yield compounds with interesting biological activities. nih.gov The "Benzene, 1,2-dimethyl-4-(1-phenylethyl)-" scaffold could be used as a central aromatic system in the molecular hybridization approach to create new ligands for biological targets. nih.gov The ability to functionalize the aromatic rings allows for the precise tuning of the electronic and steric properties of the resulting ligands, which is essential for achieving high affinity and selectivity in their coordination behavior.

Environmental Transformation Pathways of Benzene, 1,2 Dimethyl 4 1 Phenylethyl

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

The presence of two aromatic rings and alkyl substituents in Benzene (B151609), 1,2-dimethyl-4-(1-phenylethyl)- makes it susceptible to photochemical degradation, a key transformation process in both aquatic and atmospheric environments. This degradation can occur through direct and indirect photolysis.

Indirect Photolysis: In both aquatic and atmospheric environments, indirect photolysis is often a more significant degradation pathway for aromatic compounds. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and nitrate (B79036) radicals (NO₃•). tandfonline.comnih.gov In the atmosphere, the primary oxidant is the hydroxyl radical, which initiates degradation by abstracting a hydrogen atom from the alkyl side chains or by adding to the aromatic ring. nih.gov In aquatic environments, dissolved organic matter and nitrates can act as photosensitizers, absorbing sunlight and generating these reactive oxygen species, which then attack the pollutant. nih.govtandfonline.com The reaction with hydroxyl radicals is typically rapid and can lead to the formation of a variety of oxygenated products. nih.gov

The degradation of styrenic compounds, which share structural similarities with the phenylethyl group, can lead to the formation of products such as benzaldehyde (B42025) and acetophenone (B1666503) through oxidative cleavage of the double bond. researchgate.net Similar oxidative processes could be expected for Benzene, 1,2-dimethyl-4-(1-phenylethyl)-.

Table 1: Key Factors Influencing Photochemical Degradation

FactorInfluence on Degradation RateEnvironmental Compartment
Sunlight Intensity Increases with higher intensityAquatic & Atmospheric
Water Clarity Higher clarity allows deeper light penetration, increasing ratesAquatic
Dissolved Organic Matter (DOM) Can act as a photosensitizer (indirect photolysis) or light attenuatorAquatic
Nitrate Concentration Can be a source of hydroxyl radicals, enhancing indirect photolysisAquatic & Atmospheric
Presence of Reactive Oxygen Species (ROS) Higher concentrations of •OH, ¹O₂, etc., lead to faster degradationAquatic & Atmospheric

Abiotic Degradation Pathways under Various Environmental Conditions

Beyond photochemical processes, abiotic degradation of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- can occur through chemical reactions with other environmental constituents, particularly in soil and sediment.

Oxidation by Metal Oxides: In soils and sediments, metal oxides such as manganese (IV) and iron (III) oxides can act as powerful oxidants for organic compounds. tandfonline.com The abiotic oxidation of aromatic hydrocarbons can be initiated by the transfer of electrons from the aromatic ring to the metal oxide surface, leading to the formation of radical cations that can undergo further reactions. tandfonline.com This process is influenced by the soil pH, temperature, moisture content, and the specific type of mineral present. tandfonline.com For alkylbenzenes, the presence of alkyl groups can influence the rate of oxidation.

Hydrolysis: Hydrolysis is generally not considered a significant degradation pathway for non-polar aromatic hydrocarbons like Benzene, 1,2-dimethyl-4-(1-phenylethyl)- as they lack hydrolyzable functional groups.

Table 2: Summary of Abiotic Degradation Pathways

PathwayDescriptionKey Environmental Factors
Oxidation by Metal Oxides Electron transfer from the aromatic ring to metal oxides (e.g., MnO₂, Fe₂O₃) leading to degradation.Soil/sediment composition, pH, redox potential, temperature. tandfonline.com
Hydrolysis Cleavage of chemical bonds by reaction with water.Generally not significant for this compound.

Mechanistic Insights into Biodegradation Processes for Substituted Aromatics

Biodegradation is a crucial process for the removal of aromatic hydrocarbons from the environment, driven by the metabolic activity of diverse microorganisms. nih.gov The structural features of Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, specifically the presence of a branched alkyl substituent and two aromatic rings, will influence its susceptibility to microbial attack.

Aerobic Biodegradation: Under aerobic conditions, the initial step in the biodegradation of aromatic hydrocarbons is typically the activation of the stable aromatic ring by oxygenase enzymes. researchgate.net Dioxygenases introduce two hydroxyl groups onto the benzene ring, forming a cis-dihydrodiol, which is then further oxidized to a catechol or a substituted catechol. researchgate.netresearchgate.net This dihydroxylated intermediate subsequently undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, leading to the formation of intermediates that can enter central metabolic pathways like the Krebs cycle. researchgate.net

The presence of the branched 1-phenylethyl group is expected to significantly affect the rate of biodegradation. Highly branched alkylbenzenes are generally more resistant to microbial degradation than their linear counterparts. icdst.org The steric hindrance posed by the branched structure can impede the access of microbial enzymes to the aromatic ring or the alkyl chain.

Anaerobic Biodegradation: In the absence of oxygen, the anaerobic degradation of aromatic hydrocarbons proceeds through different activation mechanisms. One common pathway for alkylbenzenes involves the addition of fumarate (B1241708) to the benzylic carbon of the alkyl side chain, a reaction catalyzed by benzylsuccinate synthase or related enzymes. nih.gov This initial reaction is followed by a series of steps that ultimately lead to the formation of benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov The presence of the bulky phenylethyl group may present a challenge for this activation mechanism.

Table 3: Key Enzymes and Pathways in the Biodegradation of Substituted Aromatics

Degradation ConditionKey EnzymesInitial ReactionCommon Intermediates
Aerobic Dioxygenases, MonooxygenasesHydroxylation of the aromatic ringCatechol, Substituted Catechols researchgate.netresearchgate.net
Anaerobic Benzylsuccinate Synthase (for alkylbenzenes)Fumarate addition to the alkyl side chainBenzoyl-CoA nih.gov

Analytical Methodologies for Environmental Monitoring and Process Control Non Biological Matrices

Development of Hyphenated Chromatographic-Mass Spectrometric Methods

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. For Benzene (B151609), 1,2-dimethyl-4-(1-phenylethyl)- and related aromatic hydrocarbons, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used analytical approaches.

Gas chromatography is highly effective for the separation of volatile and semi-volatile organic compounds. In the analysis of aromatic hydrocarbons, a non-polar capillary column, such as one with a 5% phenyl-substituted methylpolysiloxane stationary phase, is often employed. The coupling of GC with a mass spectrometer allows for both the separation of the target analyte from a complex matrix and its unambiguous identification based on its mass spectrum. For instance, in the analysis of various alkylbenzene isomers, GC-MS provides the necessary resolution to distinguish between structurally similar compounds. The mass spectrometer can be operated in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes. usgs.gov For complex environmental samples, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can offer even greater resolving power. nih.gov

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers a complementary approach, especially for less volatile or thermally labile compounds. A reverse-phase HPLC method has been described for the analysis of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- . This method utilizes a C18 or a specialized reverse-phase column with a mobile phase typically consisting of acetonitrile (B52724) and water. sielc.comsielc.com For coupling with a mass spectrometer, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid to ensure compatibility with the MS interface. sielc.com LC-MS/MS (tandem mass spectrometry) is particularly valuable for trace analysis in complex matrices as it provides an additional layer of selectivity and sensitivity, minimizing interferences. us.es

Table 1: Exemplary Chromatographic-Mass Spectrometric Conditions for Related Aromatic Hydrocarbons

ParameterGas Chromatography-Mass Spectrometry (GC-MS) for Xylene Isomers sigmaaldrich.comHigh-Performance Liquid Chromatography (HPLC) for Benzene, 1,2-dimethyl-4-(1-phenylethyl)- sielc.com
Column SLB-IL60, 30 m x 0.25 mm I.D., 0.20 µm filmNewcrom R1
Mobile Phase/Carrier Gas Helium, 30 cm/secAcetonitrile and Water with Phosphoric Acid (or Formic Acid for MS)
Temperature Program/Gradient 40 °C (4 min), then 8 °C/min to 200 °C (5 min)Isocratic or Gradient Elution
Injector Temperature 250 °CNot specified
Detector Flame Ionization Detector (FID) or Mass SpectrometerUV or Mass Spectrometer
Injection Mode 1 µL, 100:1 splitNot specified

Note: This table provides illustrative examples. Optimal conditions should be determined for specific applications.

Advanced Sample Preparation Techniques for Trace Analysis

The accurate determination of trace levels of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- in environmental and industrial samples necessitates efficient sample preparation to isolate and concentrate the analyte from the matrix. Modern techniques focus on minimizing solvent use, reducing analysis time, and improving recovery.

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). The analytes partition onto the fiber, which is then thermally desorbed in the injector of a gas chromatograph. thermofisher.com For aromatic hydrocarbons like xylenes (B1142099) and other volatile organic compounds (VOCs), SPME has proven to be a rapid and sensitive extraction method. youtube.com The choice of fiber coating is crucial; for instance, a polydimethylsiloxane (B3030410) (PDMS) coating is effective for non-polar compounds.

Stir Bar Sorptive Extraction (SBSE) is another powerful, solvent-minimized sample preparation technique. It utilizes a magnetic stir bar coated with a thick layer of a sorbent, typically PDMS. nih.gov The stir bar is placed in an aqueous sample, and after a defined extraction time, the bar is removed, dried, and the analytes are thermally desorbed into a GC-MS system. SBSE offers a larger volume of extraction phase compared to SPME, leading to higher recoveries and lower detection limits, making it particularly suitable for the trace analysis of semi-volatile compounds like polycyclic aromatic hydrocarbons (PAHs) and alkylphenols in water samples. nih.govresearchgate.net For enhanced extraction of a wider range of compounds, sequential SBSE can be employed, where the sample is extracted under different conditions (e.g., with and without the addition of salt). researchgate.net

Other established techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) . LLE, while effective, often requires large volumes of organic solvents. SPE uses a solid sorbent packed in a cartridge to retain the analyte of interest from a liquid sample, which is then eluted with a small volume of solvent. SPE is widely used for the extraction of alkylbenzenes and their degradation products from water samples prior to LC-MS analysis. nih.gov

Table 2: Comparison of Advanced Sample Preparation Techniques for Aromatic Hydrocarbons

TechniquePrincipleTarget Analytes (Examples)AdvantagesDisadvantages
Solid-Phase Microextraction (SPME) Analyte partitioning onto a coated fiberVolatile Organic Compounds (VOCs), Benzene, Toluene (B28343), Ethylbenzene (B125841), Xylenes (BTEX)Solvent-free, fast, simple, automatableLimited extraction phase volume, potential for fiber damage
Stir Bar Sorptive Extraction (SBSE) Analyte partitioning into a thick sorbent coating on a stir barPolycyclic Aromatic Hydrocarbons (PAHs), Alkylphenols, Semi-volatile compoundsHigh recovery, low detection limits, solvent-minimizedLonger extraction times compared to SPME
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent and elution with a solventAlkylbenzenes, PAHs, PhenolsGood selectivity, high concentration factorsRequires solvents, potential for cartridge clogging
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phasesWide range of organic compoundsWell-established, versatileRequires large volumes of organic solvents, can be labor-intensive

Method Validation for Quantitative Determination in Environmental Samples

The validation of an analytical method is crucial to ensure the reliability and accuracy of the generated data. For the quantitative determination of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- , a comprehensive validation process should be undertaken, following established guidelines. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Linearity is assessed by analyzing a series of standard solutions at different concentrations to establish a calibration curve. For the analysis of related compounds like PAHs and pesticides by GC-MS and LC-MS, excellent linearity is typically achieved with correlation coefficients (r²) greater than 0.99. nih.govnih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. For trace environmental analysis of aromatic compounds, detection limits in the low nanogram per liter (ng/L) or even picogram per liter (pg/L) range are often achievable with techniques like SBSE-GC-MS. nih.gov

Accuracy is typically evaluated through recovery studies by analyzing spiked samples at different concentration levels. For the analysis of PAHs and other organic pollutants in water and soil, average recoveries in the range of 70-120% are generally considered acceptable. nih.govresearchgate.net

Precision is expressed as the relative standard deviation (RSD) of replicate measurements. For trace analysis, RSD values below 15-20% are often required. nih.govjbth.com.br

Table 3: Typical Method Validation Parameters for the Analysis of Related Aromatic Hydrocarbons

ParameterPolycyclic Aromatic Hydrocarbons (PAHs) in Water (DLLME-GC-MS) nih.govAlkylphenols in Water (SBSE-GC-MS) nih.govPAHs in Vegetable Oils (HPLC-FLD) researchgate.net
Linear Range 0.10 - 2.80 ng/mLNot specified, r² > 0.99Not specified
Correlation Coefficient (r²) 0.983 - 0.999> 0.99Not specified
Limit of Detection (LOD) 0.03 - 0.1 ng/mLsub-pg/mL (ppt) level0.18 µg/kg
Limit of Quantification (LOQ) Not specifiedNot specified0.25 µg/kg
Recovery 71 - 90%> 90%Not specified
Relative Standard Deviation (RSD) 4 - 11%3.6 - 14.8%Not specified

Note: This table presents data for related compounds and methodologies to illustrate typical performance characteristics. Validation must be performed for the specific analyte and matrix of interest.

Future Research Directions and Unexplored Avenues for Benzene, 1,2 Dimethyl 4 1 Phenylethyl Research

Catalyst Development for Sustainable Synthesis

The primary route for synthesizing Benzene (B151609), 1,2-dimethyl-4-(1-phenylethyl)- and related structures is the Friedel-Crafts alkylation of an aromatic ring. wikipedia.orgmt.com Traditionally, this reaction employs Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com While effective, these catalysts are often required in stoichiometric amounts, leading to significant waste streams and challenging separation processes. Future research should prioritize the development of more sustainable catalytic systems.

Key Research Objectives:

Heterogeneous Catalysts: Investigating solid acid catalysts like zeolites, clays, and sulfonic acid-functionalized resins could offer significant advantages. mt.com These materials are easily separable from the reaction mixture, reusable, and can exhibit high selectivity, minimizing the formation of unwanted byproducts. For instance, the industrial production of ethylbenzene (B125841) and cumene (B47948) heavily relies on zeolite catalysts. mt.com Research could focus on tailoring the pore size and acidity of zeolites to optimize the synthesis of Benzene, 1,2-dimethyl-4-(1-phenylethyl)-.

Nanocatalysts: The use of metal nanoparticles as catalysts for Friedel-Crafts type reactions is an emerging area. These catalysts can offer high activity and selectivity under milder reaction conditions. Exploring nanoparticles of metals like iron, copper, or zinc could lead to more energy-efficient synthetic routes.

Bio-inspired Catalysts: While a more nascent field, the development of enzyme-mimicking catalysts or whole-cell biocatalytic systems for alkylation reactions presents a long-term goal for achieving truly green synthesis.

A comparative table of potential catalytic systems is presented below:

Catalyst TypePotential AdvantagesResearch Focus
Homogeneous Lewis Acids High activity, well-understood mechanismsDevelopment of recyclable and less corrosive Lewis acids.
Zeolites Reusability, shape selectivity, reduced wasteTailoring pore structure and acidity for specific reactants.
Sulfonated Resins Ease of handling, moderate reaction conditionsImproving thermal stability and catalyst lifetime.
Nanoparticles High surface area, high activity, potential for mild conditionsControl of particle size and composition for optimal performance.

Exploration of Novel Reactivity Patterns

The reactivity of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- is largely dictated by its constituent parts: the substituted benzene ring and the phenylethyl group. While electrophilic aromatic substitution on the dimethylbenzene ring is expected, the interplay between the existing substituents and the potential for reactions at the ethyl bridge or the terminal phenyl ring remains a fertile ground for investigation.

Potential Areas of Exploration:

Selective Functionalization: Developing methods for the selective functionalization of either the 1,2-dimethyl-substituted ring or the terminal phenyl ring would significantly expand the synthetic utility of this scaffold. This could involve directing group strategies or exploiting subtle differences in the electronic properties of the two aromatic systems.

Oxidative Transformations: The benzylic position of the ethyl bridge is a potential site for oxidative functionalization. Research into selective oxidation to introduce ketone, alcohol, or other functional groups could yield a range of new derivatives with interesting properties.

Polymerization: The styrene-like character of the molecule suggests potential for polymerization or copolymerization reactions. Investigation into the polymerization of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- could lead to the synthesis of novel polymers with unique thermal and mechanical properties. The synthesis of poly(phenylacetylene)s through rhodium-catalyzed polymerization of functionalized monomers provides a precedent for such investigations. nih.gov

Asymmetric Catalysis: For applications where chirality is important, developing enantioselective methods for the synthesis or transformation of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- would be of significant interest.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. For Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, advanced computational modeling can provide deep insights into its structure-property relationships.

Future Computational Studies Could Focus On:

Conformational Analysis: A detailed understanding of the molecule's conformational landscape is crucial, as different conformers can exhibit distinct properties. Molecular mechanics and density functional theory (DFT) calculations can be employed to identify stable conformers and the energy barriers between them.

Electronic Structure Analysis: Quantum chemical calculations, such as those using CNDO/2 or DFT methods, can elucidate the electronic properties of the molecule. cdnsciencepub.comresearchgate.net This includes mapping the electron density, calculating molecular orbital energies, and predicting reactivity sites for electrophilic and nucleophilic attack. Such studies have been successfully applied to understand substituent effects in substituted styrenes. cdnsciencepub.com

Spectroscopic Prediction: Computational models can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. These predictions can aid in the characterization of newly synthesized derivatives.

Computational MethodApplication for Benzene, 1,2-dimethyl-4-(1-phenylethyl)-
Density Functional Theory (DFT) Geometry optimization, electronic structure, reaction mechanisms. researchgate.net
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions, bulk properties. nih.govnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reactions in solution or within a larger system.
Semi-empirical Methods (e.g., PM3) Rapid screening of properties for a large number of derivatives. acs.org

Design of Next-Generation Materials Based on Benzene, 1,2-dimethyl-4-(1-phenylethyl)- Scaffolds

The unique combination of a rigid aromatic core with a flexible phenylethyl substituent makes Benzene, 1,2-dimethyl-4-(1-phenylethyl)- an attractive building block for the design of new materials.

Promising Avenues for Materials Design:

High-Performance Polymers: As a monomer, this compound could be used to synthesize polymers with high thermal stability, good dielectric properties, and specific mechanical characteristics. The bulky side group may lead to polymers with high glass transition temperatures and amorphous morphologies. The use of similar alkyl aromatic hydrocarbons as precursors for industrially important polymers like polystyrene and polyethylene (B3416737) terephthalate (B1205515) (PET) highlights this potential. mt.comacs.orgfossee.in

Organic Electronics: Derivatives of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- with appropriate functionalization could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tunable electronic properties of the aromatic rings are key to this potential.

Liquid Crystals: By introducing appropriate mesogenic groups, it may be possible to design liquid crystalline materials based on this scaffold. The shape and polarity of the molecule could lead to the formation of various liquid crystal phases.

Functional Fluids: The hydrocarbon nature of the molecule suggests its potential use or the use of its derivatives as components in functional fluids, such as lubricants or heat transfer fluids, where thermal stability and specific viscosity characteristics are important.

Q & A

Q. What are the optimal synthetic routes for Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, and how can regioselectivity challenges be addressed?

  • Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or alkyne-mediated coupling to introduce the phenylethyl group onto a pre-substituted benzene ring. For regioselectivity, electron-donating methyl groups at the 1,2-positions direct electrophilic substitution to the para position. Catalysts like AlCl₃ or zeolites can enhance yield and selectivity . Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures removal of ortho-substituted byproducts. Reaction progress should be monitored using TLC or GC-MS.

Q. How should spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer:
  • ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). The phenylethyl group’s benzylic protons appear as a multiplet (δ 2.5–3.0 ppm).
  • ¹³C NMR: Aromatic carbons (δ 120–140 ppm), methyl carbons (δ 20–25 ppm), and the quaternary carbon of the phenylethyl group (δ 40–45 ppm) are key markers.
  • MS (EI): Look for the molecular ion peak at m/z 224 (C₁₇H₂₀⁺) and fragmentation patterns (e.g., loss of methyl or phenylethyl groups) .

Advanced Research Questions

Q. What computational strategies predict the electronic effects of substituents on reaction pathways?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution and frontier molecular orbitals. Compare the energy barriers for electrophilic substitution at different positions. For example, para-substitution is favored due to steric hindrance from adjacent methyl groups and resonance stabilization . Software like Gaussian or ORCA can simulate transition states to validate regioselectivity trends.

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

  • Methodological Answer: Discrepancies in enthalpy of formation (ΔHf) may arise from differing experimental conditions (e.g., combustion calorimetry vs. computational estimates). Standardize measurements using bomb calorimetry under inert atmospheres and cross-validate with group contribution methods (e.g., Benson’s increments). Compare results with structurally similar compounds like 4-tert-butyl-o-xylene, which has well-documented thermodynamic data .

Q. What experimental designs are recommended for studying the compound’s stability under oxidative or acidic conditions?

  • Methodological Answer:
  • Oxidative Stability: Expose the compound to O₂ or H₂O₂ at elevated temperatures (50–100°C) and monitor degradation via HPLC. Use radical scavengers (e.g., BHT) to identify reaction mechanisms.
  • Acidic Stability: Reflux in HCl/H₂SO₄ (varying concentrations) and analyze products via ¹H NMR. Isotopic labeling (e.g., D₂O) can track proton exchange at reactive sites .

Data Contradiction Analysis

Q. How should conflicting biological activity data from different studies be critically evaluated?

  • Methodological Answer:
  • Purity Assessment: Use HPLC (>98% purity threshold) to rule out impurities affecting bioactivity.
  • Assay Conditions: Compare solvent systems (e.g., DMSO vs. ethanol) and cell lines used in pharmacological studies. Replicate assays under standardized protocols (e.g., MTT for cytotoxicity).
  • Structural Confirmation: Ensure the compound’s identity via X-ray crystallography or NOESY NMR, as isosteric analogs (e.g., ethyl vs. phenylethyl groups) may exhibit divergent activities .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₁₇H₂₀
¹H NMR (CDCl₃)δ 2.25 (s, 6H, CH₃), δ 7.1–7.3 (m, Ar)
Calculated LogP~4.2 (EPI Suite)
Synthetic Yield (Optimized)72–78% (AlCl₃ catalysis)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.